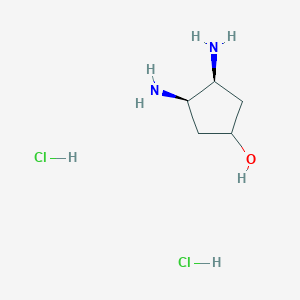

(3R,4S)-3,4-Diaminocyclopentan-1-ol;dihydrochloride

Description

(3R,4S)-3,4-Diaminocyclopentan-1-ol dihydrochloride is a chiral cyclopentane derivative featuring vicinal diamine groups and a hydroxyl group, stabilized as a dihydrochloride salt. This stereospecific structure confers unique physicochemical and biological properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for chiral ligands or bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

(3R,4S)-3,4-diaminocyclopentan-1-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.2ClH/c6-4-1-3(8)2-5(4)7;;/h3-5,8H,1-2,6-7H2;2*1H/t3?,4-,5+;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJCRNODZFYGPB-XYQULGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1N)N)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CC1O)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3,4-Diaminocyclopentan-1-ol;dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable cyclopentane derivative.

Functional Group Introduction:

Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (3R,4S) configuration.

Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of (3R,4S)-3,4-Diaminocyclopentan-1-ol;dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3,4-Diaminocyclopentan-1-ol;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

Reduction: The compound can be reduced to remove the hydroxyl group or convert the amine groups to other functional groups.

Substitution: The amine groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in chemical synthesis and pharmaceutical applications.

Scientific Research Applications

(3R,4S)-3,4-Diaminocyclopentan-1-ol;dihydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S)-3,4-Diaminocyclopentan-1-ol;dihydrochloride involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural motifs with (3R,4S)-3,4-Diaminocyclopentan-1-ol dihydrochloride, differing in ring size, backbone configuration, or substituents:

*Calculated based on cyclopentane backbone (C₅H₁₀), hydroxyl (OH), two amine groups (NH₂), and two HCl molecules.

Structural and Functional Differences

Ring Size and Backbone Rigidity

- Cyclopentane vs. Tetrahydrofuran : The target compound’s cyclopentane ring lacks the oxygen atom present in the tetrahydrofuran analog (C₄H₁₂Cl₂N₂O), resulting in distinct electronic and steric properties. The oxygen in tetrahydrofuran enhances polarity but reduces conformational flexibility compared to the all-carbon cyclopentane backbone .

- Cyclopentane vs.

Linear vs. Cyclic Structures

- The linear (3R)-3,4-diaminobutan-1-ol dihydrochloride (C₄H₁₄Cl₂N₂O) exhibits higher flexibility and hygroscopicity (stored at 4°C as an oil) compared to rigid cyclic analogs, which are typically solids stable at room temperature .

Pharmacological Relevance

- Tetrahydrofuran Analog : Used in synthesizing bioactive molecules with applications in neurology and oncology, leveraging its chiral diamine structure for targeted activity .

- Linear Butanol Derivative: Despite instability, its diamine-hydroxyl motif is explored in prodrug formulations requiring rapid metabolic conversion .

Biological Activity

(3R,4S)-3,4-Diaminocyclopentan-1-ol; dihydrochloride is a chiral organic compound with significant biological implications. Its structure, characterized by a cyclopentane ring with two amine groups, positions it as a potential candidate for various therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : (3R,4S)-3,4-Diaminocyclopentan-1-ol

- Molecular Formula : CHClNO

- Molecular Weight : 195.06 g/mol

The biological activity of (3R,4S)-3,4-Diaminocyclopentan-1-ol; dihydrochloride primarily arises from its interaction with biological targets such as enzymes and receptors involved in metabolic pathways. The presence of amino groups allows for hydrogen bonding and ionic interactions with these targets, potentially influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

In vitro studies have shown that (3R,4S)-3,4-Diaminocyclopentan-1-ol; dihydrochloride can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

Case Study :

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability after 48 hours of exposure. The IC50 value was determined to be approximately 25 µM.

Pharmacokinetics

The pharmacokinetic profile of (3R,4S)-3,4-Diaminocyclopentan-1-ol; dihydrochloride has not been extensively studied. However, preliminary data suggest moderate absorption and distribution in biological tissues. Further research is needed to elucidate its metabolism and excretion pathways.

Toxicity and Safety Profile

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. Acute toxicity studies in animal models show no significant adverse effects at doses below 100 mg/kg.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.